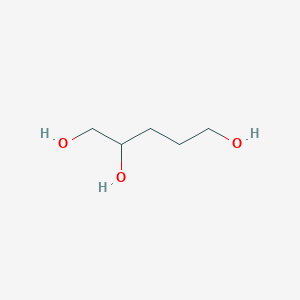

1,2,5-Pentanetriol

描述

Significance of 1,2,5-Pentanetriol as a Biomass-Derived Platform Molecule

This compound is a key example of a biomass-derived platform molecule, a building block chemical sourced from renewable materials that can be converted into a wide range of value-added products. The primary route to bio-based this compound starts with furfural (B47365), a compound readily obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose, a major component of agricultural residues and hardwoods. nih.gov

The conversion of furfural or its derivative, furfuryl alcohol, into this compound typically involves catalytic hydrogenation and hydrogenolysis, which opens the furan (B31954) ring. dntb.gov.uaresearchgate.net This process is a critical step in the valorization of C5 biomass streams, transforming them into useful chemicals. researchgate.net The significance of this compound lies in its trifunctional nature, which makes it a versatile precursor for various materials. It is used as a chemical intermediate in the production of polymers like polyurethanes and polyesters, as well as resins and plasticizers. firskytech.comontosight.ai Its properties also make it suitable for applications in coatings, adhesives, and sealants. firskytech.com

A notable synthetic route involves the Achmatowicz rearrangement of furfuryl alcohol, which creates a highly functionalized intermediate that can be converted to this compound with high yields. nih.govresearchgate.net This strategy bypasses some of the challenges associated with the direct, low-reactivity conversion of furfural and furfuryl alcohol. researchgate.net

Historical Context of this compound Research

While furfural and its derivatives have been known for over a century, dedicated research into the synthesis of this compound is more recent and has evolved with the push for sustainable chemistry. nih.gov Early research into the conversion of furanic compounds often focused on other diols like 1,2-pentanediol (B41858) and 1,5-pentanediol. researchgate.netresearchgate.net

The development of specific catalytic systems has been crucial to enabling the selective production of this compound. For instance, research published in 2017 detailed the hydrogenolysis of tetrahydrofurfuryl alcohol under aqueous-phase conditions using nickel-based catalysts, which for the first time identified this compound as a reaction intermediate. a-star.edu.sg This finding highlighted a new reaction pathway involving protonation and an SN2-type reaction with water. a-star.edu.sg

More recently, a 2019 study demonstrated a scalable synthesis from furfuryl alcohol using the Achmatowicz rearrangement, achieving yields as high as 92% under flow conditions with readily available catalysts. nih.govresearchgate.net This marked a significant step forward in making this compound more accessible for broader applications. Further research has also explored its synthesis from D-glutamic acid, showcasing diverse routes to this valuable chemical. tandfonline.com

Current Research Landscape and Future Directions for this compound

The current research on this compound is vibrant and focuses on optimizing its synthesis and expanding its applications. A primary goal is to develop more efficient and selective catalysts for its production from biomass. This includes the use of various supported metal catalysts such as platinum, ruthenium, and nickel, as well as bimetallic catalysts to improve yield and reduce the cost of production. dntb.gov.uamdpi.com

A significant area of application-focused research is in polymer science. This compound is being investigated as a monomer for creating new polymers with unique properties. For example, it has been successfully used after oxypropylation to prepare rigid polyurethane foams, demonstrating its potential in producing sustainable polymeric materials. mdpi.com These bio-based polyurethanes have shown comparable or even improved mechanical and thermal properties compared to their petrochemical-based counterparts. mdpi.com Due to their potential biocompatibility and biodegradability, polymers derived from this compound are also being explored for biomedical applications, including in tissue engineering and drug delivery systems. ontosight.ai

Future research is expected to continue along these lines, with an emphasis on:

Catalyst Development: Designing highly selective, low-cost, and robust catalysts for the one-pot conversion of furfural to this compound.

Process Optimization: Developing continuous flow processes to make production more scalable and economically viable. nih.govresearchgate.net

New Polymers and Materials: Exploring the synthesis of novel polyesters, polyethers, and other polymers using this compound as a key building block to access new material properties.

Computational Studies: Utilizing computational chemistry to better understand reaction mechanisms and the intramolecular interactions, such as hydrogen bonding, within the this compound molecule, which can aid in designing more effective catalytic processes. mdpi.com

The continued exploration of this compound holds significant promise for advancing the bio-based economy and providing sustainable alternatives to conventional chemical feedstocks.

Catalytic Conversion of Furfural Derivatives to Pentanetriol (B14693764) and Pentanediols

The table below summarizes findings from various studies on the catalytic conversion of furfural and its derivatives to valuable polyols, including this compound and related pentanediols.

| Feedstock | Catalyst | Major Products | Yield/Selectivity | Reference |

| Furfuryl Alcohol | Achmatowicz Rearrangement then Pd/C and NaBH₄ | This compound | Up to 92% yield | researchgate.net |

| Tetrahydrofurfuryl Alcohol | Ni/HZSM-5 | 1,5-Pentanediol, this compound | Not specified | a-star.edu.sg |

| Furfural | Pt/CeO₂ | 1,2-Pentanediol | 59.9% yield | mdpi.com |

| Furfural | Cu-Mg-Al hydrotalcite | 1,2-Pentanediol, 1,5-Pentanediol | 55.2% yield (1,2-PD), 28.5% yield (1,5-PD) | mdpi.com |

| Furfural | Pd/MMT-K10 | 1,2-Pentanediol | 66% yield | mdpi.com |

Biomass-Derived Feedstocks for this compound Synthesis

A prominent and high-yielding route to this compound begins with furfuryl alcohol, a compound readily derived from the hemicellulose component of lignocellulosic biomass. mdpi.comdigitellinc.com This strategy utilizes the Achmatowicz rearrangement, an oxidative ring expansion of a furan to a dihydropyran, as a key step. wikipedia.orgnih.gov This approach is advantageous as it leverages the highly functionalized nature of the Achmatowicz product, thereby avoiding issues related to the lower reactivity of starting materials like furfural or furfuryl alcohol directly. nih.gov

The initial step in this synthesis pathway is the conversion of furfuryl alcohol into the pivotal intermediate, 6-hydroxy-(2H)-pyran-3(6H)-one, often referred to as the Achmatowicz intermediate. mdpi.comresearchgate.net The Achmatowicz reaction, first reported in 1971, involves the oxidation and rearrangement of a furan derivative. wikipedia.org Modern protocols have been optimized for efficiency and greener conditions.

One effective method employs a titanium silicalite (TS-1) catalyst with 30% aqueous hydrogen peroxide in acetonitrile (B52724) as the solvent. mdpi.com The reaction, conducted at 40°C, achieves a high conversion rate of furfuryl alcohol to the desired dihydropyranone intermediate. mdpi.com Another approach involves using reagents like bromine in methanol (B129727), which generates a 2,5-dimethoxy-2,5-dihydrofuran (B146672) that subsequently rearranges to the dihydropyran in the presence of dilute sulfuric acid. wikipedia.orgyoutube.com The use of visible light and a photocatalyst has also been explored to drive the rearrangement, presenting a greener energy source for the transformation. beilstein-journals.org

The conversion of the 6-hydroxy-(2H)-pyran-3(6H)-one intermediate to this compound is accomplished through a two-step reduction process. mdpi.com

Hydrogenation: The first step involves the hydrogenation of the double bond within the pyranone ring. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. mdpi.com

Reduction: Following the hydrogenation, the ketone group is reduced to a hydroxyl group. This is achieved through the addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a protic solvent like methanol at a controlled temperature, often starting at 0°C and warming to room temperature. mdpi.com

This combined hydrogenation-reduction sequence has been reported to proceed with a 97% conversion rate, demonstrating an efficient and mild method to obtain the final this compound product. mdpi.com A scalable synthesis using this strategy has been developed that yields up to 92% of this compound under flow conditions. nih.gov

Table 1: Synthesis of this compound from Furfuryl Alcohol

| Step | Reaction | Key Reagents/Catalysts | Conditions | Reported Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 1 | Achmatowicz Rearrangement | Furfuryl alcohol, Titanium silicalite (TS-1), H₂O₂ | Acetonitrile, 40°C | 94% conversion | mdpi.com |

| 2 | Hydrogenation & Reduction | 6-hydroxy-(2H)-pyran-3(6H)-one, Pd/C, H₂, NaBH₄ | Ethanol/Methanol, Room Temperature | 97% conversion | mdpi.com |

An alternative pathway for producing this compound starts from xylitol (B92547), a five-carbon sugar alcohol produced on a large scale from the hydrolysis of xylan. digitellinc.commdpi.com The process used is simultaneous hydrodeoxygenation (S-HDO), which effectively removes a pair of vicinal hydroxyl groups. mdpi.comresearchgate.net This reaction consists of two main steps: a deoxydehydration (DODH) that forms a carbon-carbon double bond, followed by a hydrogenation step that saturates this bond. digitellinc.commdpi.com The S-HDO of xylitol yields both this compound and 1,2-dideoxypentitol, which are considered valuable chemical building blocks. mdpi.comresearchgate.nettechnologypublisher.com

The key to the successful S-HDO of xylitol is the use of a specialized heterogeneous catalyst. The state-of-the-art catalyst for this transformation is a rhenium oxide-palladium supported on ceria (ReOx-Pd/CeO₂). digitellinc.comresearchgate.nettechnologypublisher.com This bimetallic catalyst is highly effective for the S-HDO of sugar alcohols. digitellinc.com A typical catalyst formulation consists of 2.0 weight percent Rhenium (Re) and 0.30 weight percent Palladium (Pd). digitellinc.commdpi.comsc.edu The catalyst's design allows the reaction to proceed under relatively mild pressure conditions (e.g., 10 bar H₂), which is advantageous for potential scale-up and commercialization compared to traditional hydrodeoxygenation reactions that often require much higher pressures. mdpi.comtechnologypublisher.com

Kinetic studies of the S-HDO of xylitol over the ReOx-Pd/CeO₂ catalyst have provided significant insights into the reaction mechanism. mdpi.comsc.edu The reaction has been determined to be zero-order with respect to the concentration of xylitol. mdpi.comsc.edualfa-chemistry.com This indicates that the reaction rate is independent of the substrate concentration, likely because the catalyst surface is saturated under the studied conditions. alfa-chemistry.com The zero-order model shows an excellent fit with experimental data, yielding high R² values of 0.997 for xylitol consumption and 0.993 for the formation of this compound. mdpi.comalfa-chemistry.com

The activation energy for the reaction has been studied across different temperature ranges.

Arrhenius Kinetics: In the temperature range of 150–170°C and at a constant hydrogen pressure of 10 bar, the reaction follows the Arrhenius relationship, with a calculated activation energy of 48.7 ± 10.5 kJ/mol. digitellinc.commdpi.comsc.edusc.edu

Non-Arrhenius Kinetics: At a broader temperature range of 120–170°C, the reaction exhibits sub-Arrhenius behavior, where the activation energy is dependent on temperature and ranges from 10.2 to 51.8 kJ/mol. digitellinc.commdpi.comsc.edusc.edu

Regarding product distribution, the S-HDO of xylitol is selective towards both this compound and 1,2-dideoxypentitol, with a slightly higher selectivity typically observed for 1,2-dideoxypentitol. mdpi.comalfa-chemistry.com

Table 2: Kinetic Parameters for S-HDO of Xylitol to this compound

| Parameter | Value/Description | Conditions | Reference |

|---|---|---|---|

| Catalyst | ReOx-Pd/CeO₂ (2.0 wt% Re, 0.30 wt% Pd) | - | mdpi.com |

| Reaction Order (w.r.t. Xylitol) | Zero-order | 120-170°C | mdpi.comalfa-chemistry.com |

| Activation Energy (Arrhenius) | 48.7 ± 10.5 kJ/mol | 150–170°C, 10 bar H₂ | digitellinc.commdpi.comsc.edu |

| Activation Energy (Non-Arrhenius) | 10.2–51.8 kJ/mol (temperature dependent) | 120–170°C | digitellinc.commdpi.comresearchgate.net |

| Selectivity | Produces both this compound and 1,2-dideoxypentitol | - | mdpi.comalfa-chemistry.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pentane-1,2,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-3-1-2-5(8)4-7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAYWASEBDOLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030714 | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14697-46-2 | |

| Record name | (±)-1,2,5-Pentanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane-1,2,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane-1,2,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,2,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5-Pentanetriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PYY84FFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Catalytic Transformations of 1,2,5 Pentanetriol

The synthesis of 1,2,5-pentanetriol, a valuable chiral building block, has been approached through various chemical and biochemical routes, primarily utilizing renewable biomass-derived feedstocks. These strategies include the catalytic conversion of carbohydrates and furanic compounds, as well as enzymatic methods that offer high selectivity.

Advanced Spectroscopic and Computational Analysis of 1,2,5 Pentanetriol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,2,5-pentanetriol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. msu.edu

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule, including their chemical environment and connectivity. In one study, the ¹H NMR spectrum of synthesized this compound was recorded, showing distinct signals for the different proton groups. mdpi.com The assignments are based on the expected chemical shifts and multiplicities for the linear triol structure. mdpi.com

A study involving the synthesis of this compound from furfuryl alcohol reported the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃). mdpi.com

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 3.44–3.34 | Multiplet (m) | 3H | -OCH- and -OCH₂- |

| 3.29–3.22 | Multiplet (m) | 2H | -OCH₂- |

| 1.56–1.47 | Multiplet (m) | 1H | -CH₂- |

| 1.47–1.35 | Multiplet (m) | 2H | -CH₂- |

| 1.24–1.15 | Multiplet (m) | 1H | -CH₂- |

Note: The assignments reflect the complex overlapping signals typical for aliphatic chains with multiple hydroxyl groups.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While several databases and suppliers indicate the availability of ¹³C NMR spectra for this compound, specific, experimentally verified peak assignments are not detailed in the available literature. nih.govguidechem.comguidechem.com

Quantitative ¹³C NMR has been instrumental in studying the chemistry of related compounds. For instance, variable temperature ¹³C NMR experiments were used to investigate the equilibrium of 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), a cyclic hemiacetal, with its ring-opened tautomer, 5-hydroxyvaleraldehyde (5-HY-Val). osti.gov These studies highlight that aldehydes can also exist in equilibrium with their hydrated geminal diol forms, which in a related case was determined to be a minor species. osti.gov Such equilibria can complicate the interpretation of NMR spectra for compounds like this compound and its isomers. osti.gov

Discrepancies in reported NMR spectral data for polyols can arise from several factors, including the solvent used, sample concentration, pH, and the presence of impurities. Hydrogen bonding, in particular, can shift the resonance signal of hydroxyl protons to a lower field. msu.edu The chemical shift of hydroxyl protons in alcohols is known to vary with concentration, as intermolecular hydrogen bonding becomes more prevalent in concentrated solutions. msu.edu

A common experimental method to confirm the identity of hydroxyl proton signals is through deuterium (B1214612) exchange, where adding a drop of deuterium oxide (D₂O) to the NMR sample results in the exchange of the -OH protons for deuterium, causing their signal to disappear from the spectrum. msu.edu In cases of complex chemical equilibria, such as the ring-chain tautomerism observed in related hydroxyaldehydes, resolving spectral data requires advanced techniques. osti.gov These can include variable-temperature NMR studies to understand the thermodynamics of the equilibrium and comparison with authenticated synthetic standards or computational modeling to validate spectral assignments. osti.gov

Carbon-13 NMR Spectroscopy (13C NMR)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The compound has a molecular formula of C₅H₁₂O₃ and a monoisotopic mass of 120.078644241 Da. nih.gov Techniques such as electrospray ionization (ESI) are effective for identifying the molecular ion.

Upon ionization, the molecule undergoes fragmentation, providing structural clues. For polyols, common fragmentation pathways include the loss of water molecules (H₂O) and cleavage of carbon-carbon bonds, particularly those adjacent to the hydroxyl groups. The analysis of these fragments helps to confirm the arrangement of the hydroxyl groups along the pentane (B18724) chain.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful insights into the properties and reactivity of this compound at a molecular level, which can be difficult to probe experimentally.

The intramolecular dehydration of this compound in hot acidic water is a key reaction that has been extensively studied using computational methods. nih.govacs.org This reaction can lead to two competing cyclic ether products: the five-membered tetrahydrofurfuryl alcohol (THFA) and the six-membered 3-hydroxytetrahydropyran (3-HTHP). nih.gov

To understand the mechanism and selectivity of this competition, free-energy analyses based on first-principles metadynamics and blue-moon ensemble simulations have been performed. nih.govresearchgate.netjaea.go.jp These simulations consistently show that the dominant reaction mechanism is a proton-assisted Sₙ2 process. nih.govacs.orgresearchgate.net In this single-step mechanism, a hydroxyl group is protonated by the acidic aqueous environment, followed by a concerted C-O bond breaking and the formation of the new C-O bond to close the ring. acs.org

Crucially, the simulations reveal that the free-energy barriers for the different reaction pathways are not equal. The pathway leading to the five-membered ether product, THFA, has a free-energy barrier that is a few kcal/mol lower than the one leading to the six-membered 3-HTHP. nih.gov This finding explains the experimental observation that THFA is the major product. ims.ac.jp The detailed mechanisms uncovered by these simulations clarify how reaction paths are selective in hot water and why the reaction rates are accelerated in acidic conditions, providing a comprehensive explanation for the competing dehydration processes in polyalcohols. nih.govacs.org Further analysis using a molecular tailoring approach has been used to estimate the energy of intramolecular hydrogen bonds in alkanetriols, with the strongest hydrogen bond in this compound calculated at 4.97 kcal/mol. mdpi.com

Density Functional Theory (DFT) Calculations for Conformation and Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the properties of medium-sized organic molecules, including their geometries, energies, and reaction pathways. fu-berlin.de DFT calculations allow for the detailed exploration of a molecule's potential energy surface, identifying stable conformers and the transition structures that connect them. This approach is instrumental in understanding reaction mechanisms and predicting thermodynamic and kinetic outcomes. fu-berlin.demdpi.com

In the context of this compound, DFT calculations are crucial for analyzing its conformational preferences, which are heavily influenced by the potential for intramolecular hydrogen bonding. The formation of a hydrogen bond between the hydroxyl groups at the C2 and C5 positions can lead to a stable, seven-membered ring-like conformation. nih.gov However, this cyclization introduces a degree of ring strain into the molecule. nih.govmdpi.com

Computational methods, such as the isodesmic reaction approach (IDRA), are employed to study the energetics of such interactions. encyclopedia.pub An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both the reactant and product sides. encyclopedia.pub For this compound, this involves constructing reactions to isolate the energy of a specific hydrogen bond. nih.gov However, studies have shown that for ring-like structures, the optimization of reactant and product geometries in IDRA can lead to an underestimation of the hydrogen bond energy because the ring strain present in the parent molecule is not adequately preserved in the products. nih.govmdpi.com This highlights the complexity of accurately modeling the conformational energetics and reaction pathways of flexible molecules like this compound.

Analysis of Intramolecular Hydrogen Bonding (IHB)

Intramolecular hydrogen bonds (IHBs) are critical non-covalent interactions that significantly influence the structure, stability, and reactivity of molecules. In polyhydroxy compounds like this compound, IHBs play a defining role in dictating the preferred three-dimensional structure. Theoretical studies have identified and quantified the strength of these interactions within various alkanetriols.

Research shows that this compound exhibits a particularly strong intramolecular hydrogen bond, with a calculated energy of 4.97 kcal/mol. mdpi.comencyclopedia.pubmdpi-res.com This value is among the highest for a range of alkanetriols studied, indicating a very stable IHB. encyclopedia.pub This strong interaction corresponds to the shortest hydrogen bond distance (1.80 Å) observed among the compared molecules, further signifying its strength. mdpi.comencyclopedia.pub The presence of two hydrogen bonds has been noted in this compound, designated as HB1 and HB2. mdpi-res.com

Molecular Tailoring Approach (MTA) for IHB Energy Estimation

Quantifying the energy of an individual IHB within a molecule that contains multiple such interactions is a significant challenge for theoretical chemistry. encyclopedia.pubnih.gov The Molecular Tailoring Approach (MTA) is a direct, fragmentation-based method developed to provide reliable estimates of individual IHB energies. mdpi.comnih.gov

MTA works by partitioning a large molecule into a set of smaller, overlapping fragments. mdpi.com Ab initio calculations are then performed on these fragments. By applying the principles of set theory, the properties of the parent molecule can be reconstructed from the fragment properties. A key advantage of MTA is that the geometry of the fragments is kept frozen as in the parent molecule, which preserves the structural effects, like ring strain, that are crucial for an accurate energy calculation. nih.gov This avoids the pitfalls of indirect methods like IDRA, where geometry optimization of products can lead to inaccurate energy estimates. nih.govmdpi.com The MTA method has been shown to be a standard, state-of-the-art technique for accurately calculating IHB energies in systems with multiple hydrogen bonds. nih.gov For alkanetriols, the error associated with MTA in estimating molecular energies is quite small, typically between 0.40 to 0.65 kcal/mol. mdpi.comencyclopedia.pub

Correlation with O-H Stretching Frequencies and Molecular Electron Density

The strength of an intramolecular hydrogen bond can be correlated with several measurable and calculable molecular properties. Key indicators include the shift in the O-H vibrational stretching frequency and the value of the molecular electron density (MED) at the bond critical point (BCP) between the hydrogen and the acceptor atom. mdpi.commdpi-res.com A bond critical point is a concept from the Quantum Theory of Atoms in Molecules (QTAIM), where the presence of a (3, -1) BCP is a signature of a bonding interaction. encyclopedia.pub

For this compound, these correlations are well-documented. mdpi.commdpi-res.com

O-H Stretching Frequency: The formation of a hydrogen bond typically weakens the covalent O-H bond, leading to a decrease in its stretching frequency (a redshift). The strongest hydrogen bond in this compound (HB1, with an energy of 4.97 kcal/mol) corresponds to an O-H stretching frequency of 3669 cm⁻¹, a significant shift from a non-bonded O-H group. nih.govmdpi-res.com In contrast, the weaker HB2 has a frequency of 3825 cm⁻¹. mdpi-res.com

Molecular Electron Density (MED): A higher value of electron density at the H···O bond critical point indicates a stronger hydrogen bond. rsc.org The strongest IHB in this compound corresponds to the highest MED value (0.0334 a.u.) at the (3, -1) BCP among a series of studied alkanetriols. nih.govmdpi.commdpi-res.com This provides strong evidence from electron density topology that supports the high energy value calculated for this interaction.

This strong qualitative correlation between the MTA-calculated IHB energy, the O-H stretching frequency, and the MED at the bond critical point provides a consistent and robust picture of the intramolecular interactions governing the structure of this compound. mdpi.com

Interactive Data Table: IHB Properties of this compound

| Property | Hydrogen Bond 1 (HB1) | Hydrogen Bond 2 (HB2) | Reference |

| IHB Energy (kcal/mol) | 4.97 | 1.78 | mdpi-res.com |

| H···O Distance (Å) | 1.80 | 2.25 | mdpi-res.com |

| O-H Stretch (cm⁻¹) | 3669 | 3825 | mdpi-res.com |

| MED at BCP (a.u.) | 0.0334 | - | mdpi-res.com |

Applications and Derivatives of 1,2,5 Pentanetriol in Materials Science and Organic Synthesis

Polymer and Resin Precursors

With its three reactive hydroxyl sites, 1,2,5-pentanetriol is a valuable monomer for building and cross-linking polymer chains. It is particularly significant in the drive towards sustainable materials, where it can be sourced from biorenewable feedstocks. mdpi.com

Incorporation into Rigid Polyurethane Foams

This compound is a key ingredient in the formulation of rigid polyurethane (PU) foams, a major class of polymeric materials used extensively for thermal insulation. mdpi.com Research has demonstrated that a modified form of this compound can be successfully incorporated into PU foam compositions, replacing a portion of standard petrochemical-based polyols. mdpi.com In one study, foams containing up to 30% of a biorenewable polyol derived from this compound were produced. mdpi.com These modified rigid polyurethanes exhibited improved compressive strength, showing values greater than 400.0 kPa. mdpi.com Furthermore, they displayed a comparable thermal degradation range (325–450 °C) and similar morphological properties to conventional, petroleum-based polyurethane foams. mdpi.com

Bio-based Polyol Synthesis via Oxypropylation

To be effectively used in polyurethane production, this compound is first converted into a suitable polyol through oxypropylation. This chemical process involves reacting the triol with propylene (B89431) oxide. mdpi.com In a typical synthesis, this reaction occurs in the presence of a catalyst like potassium hydroxide (B78521) (KOH) at elevated temperatures (e.g., 130 °C). mdpi.com The oxypropylation process modifies the original triol, with studies showing that all three of its hydroxyl groups react with at least one equivalent of propylene oxide. mdpi.com This conversion is crucial as it alters the properties of the molecule to make it suitable for polymerization; for instance, the treatment reduces the hydroxyl number and increases the viscosity of the resulting bio-based polyol. mdpi.com

Use in Polyester (B1180765) and Polyether Production

The utility of C5 alcohols derived from biomass, such as this compound, extends beyond polyurethanes. mdpi.com They are recognized as important materials for the industrial production of polyesters and polyethers. mdpi.com In the synthesis of polyester resins, this compound can be used as a trihydric alcohol component, providing branching and cross-linking points in the polymer structure.

Synthetic Intermediates for Pharmaceutical Compounds and Biologically Active Molecules

The chemical reactivity and specific stereochemistry of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. firskytech.comcymitquimica.com It serves as a foundational material for producing active pharmaceutical ingredients (APIs) and other biologically active molecules. firskytech.com

Precursors for HMG-CoA Reductase Inhibitors

This compound is a recognized building block in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins, which are a class of cholesterol-lowering drugs. A chemically modified derivative, (2S,4R)-1-Acetoxy-2,4-O-isopropylidene-1,2,5-pentanetriol, has been identified as a potential intermediate for synthesizing these inhibitors. researchgate.net The synthesis of this specific chiral intermediate from this compound using lipase-catalyzed reactions highlights the triol's role as a precursor to the complex side chains characteristic of many statin drugs. researchgate.netacs.orgacs.org The related compound, 1,2,4-butanetriol (B146131), is also known to be a precursor for the blockbuster drugs atorvastatin (B1662188) and rosuvastatin, reinforcing the utility of small, chiral polyols in this area of pharmaceutical development. researchgate.net

Building Blocks for Drug Development

More broadly, this compound is a versatile building block for drug discovery and development. firskytech.com Its value lies in its multiple functional groups and chiral nature, which allow it to be used as a starting point for a variety of complex molecules. cymitquimica.com The chemical compatibility and reactivity of this compound make it a useful tool in research and development laboratories for creating novel compounds. firskytech.com For example, the related compound 1,2,4-butanetriol is a key component for the HIV drug amprenavir, demonstrating the role of such synthons in developing diverse therapeutic agents. researchgate.net

Chiral Derivatives in Organic Synthesis

The chiral nature of this compound allows for its use as a precursor in the synthesis of stereochemically defined molecules. cymitquimica.com The controlled synthesis of specific enantiomers of this compound is a key area of research, as these chiral polyols can serve as intermediates in the production of fine chemicals and pharmaceuticals. sci-hub.se

For instance, significant advancements have been made in the stereoselective synthesis of chiral polyols from renewable resources. One notable example is the production of (2S)-1,2,5-pentanetriol from methyl β-D-ribofuranoside. This conversion can be achieved with high yield and enantiomeric excess through a process involving deoxydehydration and subsequent hydrogenation over specialized catalysts like ReOx-Pd/CeO2 and Ir-ReOx/SiO2. Similarly, the (2R) enantiomer, (2R)-1,2,5-pentanetriol, has been synthesized from methyl β-L-arabinopyranoside, demonstrating the potential to produce specific enantiomers by selecting the appropriate starting material. sci-hub.se

The ability to produce these enantiomerically pure forms of this compound is crucial for their application in asymmetric synthesis, where the stereochemistry of the final product is critical for its biological activity or material properties.

Surfactants and Nontoxic Solvents

Partially reduced polyols, a class of compounds that includes this compound, are recognized for their potential applications as surfactants and nontoxic solvents. sci-hub.se While specific research on surfactants derived solely from this compound is not extensively detailed in the provided search results, its structural analogue, 1,2,6-hexanetriol, is noted for its applications as a surfactant and nontoxic solvent. sci-hub.se This suggests a potential for this compound to be utilized in similar capacities.

Furthermore, this compound has been identified as a component in a process liquid composition for photolithography. In this context, it is part of a mixture designed to reduce pattern-lifting defects during the manufacturing of semiconductor devices. epo.org The composition, which also includes a fluorine-based surfactant, leverages the properties of the triol derivative to improve the cleaning process of photoresist patterns. epo.org This application highlights the utility of this compound in formulations where surface tension and interfacial properties are critical.

The physical properties of this compound, such as its solubility in water and various organic solvents due to its multiple hydroxyl groups, also support its potential as a nontoxic solvent. cymitquimica.com

Derivatives of this compound and their Specific Applications

The reactivity of the hydroxyl groups in this compound allows for the synthesis of a variety of derivatives with tailored properties for specific applications.

The hydroxyl groups of this compound can be esterified to form esters and acetates. One such derivative is this compound triacetate, also known as 1,2,5-triacetoxypentane. spectrabase.com The synthesis of these esters can be achieved through reactions with appropriate acid anhydrides or other acylating agents.

As previously mentioned, the synthesis of specific chiral forms of this compound is of significant interest. The (2S)-1,2,5-Pentanetriol enantiomer, for example, can be synthesized with high yield and stereopurity from methyl β-D-ribofuranoside using a combination of catalysts such as Ru/C, Rh-ReOx/SiO2, and Ir-ReOx/SiO2. These catalysts have demonstrated the ability to maintain the stereochemical integrity of the starting material, leading to the desired chiral polyol.

The following table summarizes the synthesis of (2S)-1,2,5-Pentanetriol from methyl β-D-ribofuranoside using different catalyst systems.

| Catalyst System | Temperature | Time | Yield of (2S)-1,2,5-Pentanetriol | Enantiomeric Excess (e.e.) |

| Ru/C | 353 K | 1 h | 98% | 94% |

| Rh-ReOx/SiO2 | 353 K | 1 h | 98% | 96% |

| Ir-ReOx/SiO2 | 353 K | 4 h | 95% | 96% |

| Ir-ReOx/SiO2 | 393 K | 1 h | 97% | 95% |

This table is based on data from a doctoral thesis on the synthesis of chiral polyols.

The intramolecular dehydration of this compound can lead to the formation of cyclic ethers, specifically tetrahydrofuran (B95107) derivatives. This reaction can be influenced by the presence of catalysts and reaction conditions. For instance, in high-temperature liquid water, this compound can undergo dehydration to produce both tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran. The formation of the five-membered tetrahydrofuran ring is generally favored over the six-membered tetrahydropyran (B127337) ring.

Furthermore, the reaction of this compound with carboxylic acids in the presence of an acid catalyst like p-toluenesulfonic acid can yield acyloxytetrahydrofurans. This cascade reaction involves both acylation and cyclization.

Metabolic and Biological Considerations of 1,2,5 Pentanetriol Excluding Dosage/administration

Occurrence in Biological Systems

Direct evidence for the widespread natural occurrence of free 1,2,5-Pentanetriol in biological systems is not extensively documented in current scientific literature. However, related chemical structures, specifically pentanetriol (B14693764) dialkyl glycerol (B35011) tetraethers (PDGTs), have been identified in various natural environments, suggesting a potential biological origin.

These complex lipids have been discovered in marine and estuarine sediments, as well as in sedimentary rocks. researchgate.net Their presence is often associated with archaea, a domain of single-celled organisms. researchgate.net For instance, PDGTs have been found in the anoxic sediments of the White Oak River estuary, an environment known for its enrichment of archaea. researchgate.net While the exact isomeric form of the pentanetriol moiety within these naturally occurring PDGTs has not been definitively identified as this compound, the existence of these molecules points towards the biological synthesis and utilization of pentanetriols in certain microorganisms. zenodo.org The glycerol backbone of these archaeal lipids is known to be distinct, which may also be true for the associated pentanetriol structures. zenodo.org

Potential Metabolic Pathways Involving Pentanetriols

A detailed metabolic pathway for this compound has not been fully elucidated. However, based on the metabolism of other similar polyols, some potential pathways can be inferred. Polyols, or sugar alcohols, can be metabolized by various organisms, and their metabolic fate often involves oxidation and phosphorylation reactions.

In the case of pentanetriols, the specific arrangement of hydroxyl groups would influence their interaction with metabolic enzymes. For example, the metabolism of 1,3,4-Pentanetriol is noted to be influenced by the positions of its hydroxyl groups, which affects its solubility and interaction with enzymes. It is plausible that this compound could be acted upon by dehydrogenases, enzymes that catalyze the oxidation of alcohols. This initial oxidation step would likely be followed by further metabolic conversions.

While specific pathways for this compound are not detailed, the general metabolic routes for other pentanetriol isomers, such as the oxidation of the hydroxyl groups to form corresponding carbonyl compounds, provide a framework for its potential breakdown in biological systems.

Role as a Building Block for Biologically Active Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules, including those with potential biological and pharmaceutical applications. Its three hydroxyl groups offer multiple points for chemical modification, making it a useful precursor in organic synthesis.

One notable application of this compound is in the synthesis of 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol. This transformation involves the acid-catalyzed acetalization of the 1,2-diol moiety of this compound with acetone (B3395972) to form the dioxolane ring. The resulting compound, with a protected diol and a free primary alcohol, is a valuable intermediate for the synthesis of various biologically active molecules and pharmaceutical ingredients. The ability to selectively protect certain hydroxyl groups while leaving others available for reaction is a key feature of its utility as a building block.

Due to its structure, this compound is also considered for use in the formulation of pharmaceuticals. cymitquimica.com Its chiral nature, existing as a racemic mixture of enantiomers, suggests that these different stereoisomers could exhibit distinct biological activities, a critical consideration in drug development. cymitquimica.com

Analytical Methodologies for 1,2,5 Pentanetriol

Purity and Composition Analysis (e.g., GC)

The purity and composition of 1,2,5-Pentanetriol are commonly determined using gas chromatography (GC). This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile gas phase. For this compound, commercial suppliers often specify a purity of greater than 97.0% as determined by GC analysis. vwr.comavantorsciences.comtcichemicals.comvwr.com

In a typical GC analysis, a small sample of this compound is injected into the instrument where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a column containing the stationary phase. unsrat.ac.idresearchgate.net The components of the sample interact with the stationary phase at different rates, leading to their separation. As each component exits the column, it is detected, and a signal is generated. The resulting chromatogram displays peaks corresponding to each component, with the area of each peak being proportional to the concentration of that compound.

Gas chromatography can be coupled with mass spectrometry (GC-MS) for more detailed analysis. unsrat.ac.idgoogle.com This combination allows for not only the separation of components but also their identification based on their mass spectra. unsrat.ac.id For instance, in the analysis of complex mixtures, GC-MS can identify various compounds, including triols like this compound, by matching their fragmentation patterns and retention times with library data. unsrat.ac.idresearchgate.net

Potential impurities in this compound could include starting materials from its synthesis, byproducts, or degradation products. The specific impurities would depend on the manufacturing process. GC analysis is crucial for identifying and quantifying these impurities to ensure the product meets the required quality standards for its intended applications.

A representative table of GC parameters for the analysis of similar polyols is provided below. The exact conditions for this compound may vary.

| Parameter | Value |

| Column | Stabilwax (30 m x 0.25 mm, 0.5 µm film thickness) google.com |

| Injector Temperature | 220 °C researchgate.net |

| Oven Temperature Program | 50°C to 250°C at 5°C/min, hold for 5 min researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL researchgate.net |

| Split Ratio | 1:20 researchgate.net |

| This table presents typical parameters for GC analysis of polyols and may not be specific to this compound. |

Hydroxyl Number Determination

The hydroxyl number (OH#) is a critical quality control parameter for polyols like this compound. process-insights.com It is defined as the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the acid that is taken up on acetylation of one gram of the chemical substance. wikipedia.org The hydroxyl number is a measure of the concentration of hydroxyl groups in the material, which directly relates to its reactivity and functionality, particularly in polymerization reactions. process-insights.com

Several standard methods are employed for determining the hydroxyl number of polyols, often involving titration. mt.com A common approach is the acetylation method, where the hydroxyl groups are reacted with an excess of acetic anhydride (B1165640) in a solvent like pyridine. wikipedia.org The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is subsequently titrated with a standardized solution of potassium hydroxide. wikipedia.orgmetrohm.com

The hydroxyl value can be calculated using the following general equation: HV = [((V_B - V_acet) * N * 56.1) / W_acet] + AV Where:

HV is the hydroxyl value (mg KOH/g) wikipedia.org

V_B is the volume (mL) of KOH solution for the blank titration wikipedia.org

V_acet is the volume (mL) of KOH solution for the acetylated sample titration wikipedia.org

W_acet is the weight of the sample (g) wikipedia.org

N is the normality of the KOH solution wikipedia.org

常见问题

Q. What catalytic systems are effective for synthesizing 1,2,5-pentanetriol from biomass-derived precursors, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves a multi-step catalytic process. For example, xylitol is converted via deoxydehydration (DODH) using a ReOₓ-Pd/CeO₂ catalyst to form intermediates like pent-4-ene-1,2,3-triol, followed by hydrogenation to yield this compound . Key parameters include temperature (e.g., 573 K), pressure (e.g., 20 MPa CO₂), and catalyst loading, which affect intermediate stability and final product selectivity. Comparative studies with alternative catalysts (e.g., Raney-Ni) can further optimize yields .

Q. What spectroscopic and computational techniques are used to characterize this compound’s structure and hydrogen-bonding interactions?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy identify hydroxyl group positions and hydrogen-bonding networks. Computational methods like Density Functional Theory (DFT) with dispersion corrections (e.g., B97-D functional) calculate intramolecular hydrogen bond (IHB) energies, revealing stabilization effects critical for reactivity. For instance, IHB energies in this compound range from 1.5–4.0 kcal/mol depending on conformation .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reaction pathways for this compound dehydration?

- Methodological Answer : Discrepancies in product distributions (e.g., tetrahydrofurfuryl alcohol vs. 3-hydroxytetrahydropyran) arise from competing dehydration pathways. Hybrid approaches combining kinetic studies (e.g., Arrhenius parameter determination) and DFT simulations (using functionals like B3LYP or B97-D) validate activation barriers. Isotopic labeling and in situ spectroscopy further distinguish between competing mechanisms .

Q. What role do exact exchange terms in density functionals play in modeling this compound’s thermochemistry and reaction kinetics?

- Methodological Answer : Exact exchange terms in functionals (e.g., Becke’s 1993 hybrid functional) improve accuracy for atomization energies and reaction barriers. For example, inclusion of exact exchange reduces errors in predicting dehydration enthalpies from ~10 kcal/mol (pure GGA) to <3 kcal/mol, critical for mechanistic studies . Dispersion corrections (e.g., Grimme’s D3) further refine non-covalent interactions in transition states .

Q. How can stereochemical outcomes of this compound derivatives be controlled for pharmaceutical applications?

- Methodological Answer : Stereoselective synthesis requires chiral catalysts and controlled hydrogenation. For example, (2R)-1,2,5-pentanetriol is synthesized via methoxy bond hydrolysis followed by Pd-catalyzed hydrogenation of 3,4-dideoxy-arabinoside. Reaction conditions (e.g., H₂ pressure, solvent polarity) and catalyst stereochemistry dictate enantiomeric excess .

Q. What experimental and computational strategies optimize selectivity in hydrothermal dehydration of this compound?

- Methodological Answer : Competing pathways to tetrahydrofurfuryl alcohol (THFA) and 3-hydroxytetrahydropyran (3-HTHP) are governed by temperature, pressure, and solvent effects. High-throughput screening of catalysts (e.g., acidic vs. basic supports) coupled with microkinetic modeling identifies optimal conditions. For instance, CO₂ pressurization at 573 K favors THFA formation via cyclic transition states .

Data Analysis & Validation

Q. How should researchers address variability in reported hydrogen-bond energies for this compound?

- Methodological Answer : Variability arises from conformational flexibility and method-dependent approximations. Standardize calculations using benchmarked functionals (e.g., B97-D with D3 dispersion) and validate against experimental IR/Raman spectra. For example, MTA-based isodesmic reactions quantify IHB energies, reconciling computational and experimental discrepancies .

Q. What statistical tools are recommended for analyzing competing reaction pathways in polyol dehydration?

- Methodological Answer : Multivariate regression and principal component analysis (PCA) correlate reaction conditions (e.g., pH, temperature) with product ratios. Bayesian optimization frameworks further refine predictive models, leveraging datasets from high-pressure batch reactors and flow systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。